2-Nitro-1-naphthol
Overview
Description
2-Nitro-1-naphthol is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is related to the 2-naphthol family, which can be synthesized through different chemical reactions, including catalytic processes and reactions with functionalized ketones.
Synthesis Analysis
The synthesis of 2-naphthols, which are closely related to 2-Nitro-1-naphthol, can be achieved through a Ru(ii)-catalyzed C-H activation of aryl nitrones and intermolecular annulation with α-diazo sulfonyl ketones. This method provides an efficient synthesis route under redox-neutral conditions, with α-diazo sulfonyl ketones acting as a three-carbon component in the reaction .
Molecular Structure Analysis
The molecular structure of 2-Nitro-1-naphthol derivatives has been studied through the formation of various coordination compounds. These compounds exhibit a quinone oximic structure in the solid state, and their ultraviolet (UV) spectra indicate the presence of quinone oximic and naphtholic structures in equilibrium in ethanol solution .
Chemical Reactions Analysis
2-Nitro-1-naphthol can undergo reactions with α-functionalized ketones, leading to the formation of 2-substituted naphtho[1,2-d][1,3]oxazoles. This reaction is notable for the unexpected loss of the C=O group from the α-functionalized ketones, and it can be performed with a variety of substrates, yielding the corresponding naphthoxazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Nitro-1-naphthol derivatives have been explored in several contexts. For instance, a chelating ion-exchanger containing 1-nitroso-2-naphthol has been synthesized, demonstrating the ability to exchange and separate metal ions such as copper(II), iron(III), and uranium(VI) . Additionally, the photoreduction of 2-nitroso-1-naphthol has been studied, revealing that it proceeds through an upper triplet excited state and can be reversed by the addition of oxygen .
Case Studies
Several case studies have been conducted to explore the applications of 2-Nitro-1-naphthol derivatives. For example, the preparation and properties of a new chelating resin containing 1-nitroso-2-naphthol as the functional group have been investigated for the separation and concentration of uranium and palladium . Moreover, the uptake of cobalt and other metals by 1-nitroso-2-naphthol immobilized on silica has been examined, highlighting its potential for metal recovery .
Scientific Research Applications
Chemical Reactions and Specificity
2-Nitro-1-naphthol participates in various chemical reactions, particularly with 5-hydroxyindoles, para-substituted phenols, and guaiacols. This reactivity has been exploited in clinical chemistry to measure specific compounds in various diseases, such as tyrosine in tyrosinosis and tyrosinemia, homovanillic acid in neuroblastoma, and 5-hydroxy-3-indoleacetic acid in carcinoid tumors (Knight et al., 1983).
Metal Ion Detection
1-Nitroso-2-naphthol, a variant of 2-Nitro-1-naphthol, serves as a color-forming chelating agent for metals like iron, cobalt, nickel, and copper, enabling their detection via ultraviolet-visible spectrophotometry (Yun & Choi, 2000).
Composite Electrode Development
2-Nitro-1-naphthol has been used to modify carbon electrodes, aiming to produce composite supercapacitor electrodes. These electrodes leverage the electric double layer capacitance of high surface area carbon and the redox capacity of the organic compound (Leitner et al., 2004).
Adsorption Properties
The electrochemical reduction of 2-Nitro-1-naphthol at carbon fiber electrodes has been studied, indicating significant adsorption properties that influence its electrochemical behavior (Theodoridou et al., 1982).
Fluorimetric Detection
2-Nitro-1-naphthol derivatives have been used for the fluorimetric detection of stannous tin, demonstrating its potential in analytical chemistry for detecting specific metal ions (Anderson et al., 1959).
Photochemical Studies
Studies on photochemical reactions of 2-Nitro-1-naphthol derivatives have shed light on their photofading behavior and interaction with light, contributing to the understanding of these compounds in various chemical and biological contexts (Kuramoto & Kitao, 2008).
Spectroscopic Applications
2-Nitro-1-naphthol has been utilized in spectroscopic studies, particularly in spectrophotometric titrations of divalent metals, demonstrating its versatility in analytical chemistry (Takahashi & Robinson, 1960).
Industrial Applications
In industrial contexts, 2-Nitro-1-naphthol has been employed in the detection of specific chemicals in solutions like zinc sulfate electrolytic solutions, showcasing its practical applications in industry and research (Li Qiong-l, 2012).
Synthesis of Complexes
2-Nitro-1-naphthol is involved in the synthesis of various complexes, such as those with ruthenium, indicating its utility in the preparation of polynuclear complexes and other sophisticated chemical structures (Das et al., 1999).
Electrochemical Oxidation Studies
The electrochemical oxidation of 2-nitro-1-naphthol and its interaction with other chemicals like arylsulfinic acids have been explored, adding to our understanding of its chemical behavior and potential applications (Nematollahi et al., 2018).
Chelating Ion-Exchange Resin Development
A chelating ion-exchange resin based on 2-nitroso-1-naphthol has been synthesized, demonstrating higher exchange capacities for various metals, highlighting its potential in environmental and analytical applications (Ghosh et al., 1981).
Future Directions
properties
IUPAC Name |
2-nitronaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCCHGOWMZTLHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209508 | |
Record name | 2-Nitro-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-1-naphthol | |
CAS RN |
607-24-9 | |
Record name | 2-Nitro-1-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Nitro-1-naphthol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607249 | |
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Record name | 607-24-9 | |
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Record name | 2-Nitro-1-naphthol | |
Source | EPA DSSTox | |
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Record name | 2-nitro-1-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.211 | |
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Record name | 2-Nitro-1-naphthol | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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